molecular formula C10H12N4O4 B2877998 1-(2,4-Dinitrophenyl)piperazine CAS No. 31284-04-5

1-(2,4-Dinitrophenyl)piperazine

Cat. No.: B2877998
CAS No.: 31284-04-5
M. Wt: 252.23
InChI Key: NHIZXWJIYCQIRS-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group

Mechanism of Action

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)piperazine typically involves the reaction of piperazine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dinitrophenyl)piperazine has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(2,4-Dinitrophenyl)-4-methylpiperazine
  • 1-(2,4-Dinitrophenyl)-4-ethylpiperazine
  • 1-(2,4-Dinitrophenyl)-4-phenylpiperazine

These compounds share similar structural features but differ in their substituents on the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZXWJIYCQIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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